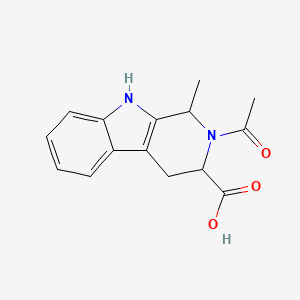
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O3 . It is a member of the class of beta-carbolines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3/c1-8-14-11(10-5-3-4-6-12(10)16-14)7-13(15(19)20)17(8)9(2)18/h3-6,8,13,16H,7H2,1-2H3,(H,19,20) . This indicates the presence of various functional groups in the molecule, including a carboxylic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.3 . Other physical and chemical properties such as melting point and NMR data are not available in the search results.科学的研究の応用
Presence in Food and Biological Fluids
Tetrahydro-beta-carbolines, including variants like 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, have been detected in various foodstuffs, human urine, and human milk. These compounds are thought to be produced through fermentation or by the condensation of tryptophan with acetaldehyde, which can form from ethanol used as a food preservative. This research suggests that these compounds may be synthesized endogenously in humans and could be part of tryptophan metabolism in plants and animals (Adachi et al., 1991).
Antioxidant and Radical Scavenging Activity
Tetrahydro-beta-carboline alkaloids, including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, are found in fruits and fruit juices. These compounds may act as antioxidants and free radical scavengers, potentially contributing to the antioxidant effects of fruits containing these compounds (Herraiz & Galisteo, 2003).
Role in Synthesis of Bioactive Compounds
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is an intact precursor for bioactive compounds like harman and eleagnine in certain plants, indicating its significance in the biosynthesis of beta-carboline alkaloids (Herbert & Mann, 1982).
Binding to Benzodiazepine Receptors
Tetrahydro-beta-carbolines, including this compound, have been studied for their ability to bind to brain benzodiazepine receptors. Fully aromatic beta-carbolines were found to be more potent than their corresponding tetrahydro-beta-carboline derivatives, with compounds possessing a carbonyl group at the beta-carboline 3-position showing enhanced in vitro potency (Cain et al., 1982).
High-Performance Liquid Chromatography Analysis
Advanced techniques like high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry have been developed for the analysis of tetrahydro-beta-carboline derivatives, including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. This method provides sensitive and selective detection of these compounds in various samples, including food (Gutsche & Herderich, 1997).
Influence on Fermented Alcoholic Beverages
The formation of tetrahydro-beta-carboline-3-carboxylic acid in fermented alcoholic beverages is influenced by chemical and technological factors. Factors such as pH, temperature, and the presence of sulfur dioxide during fermentation and storage significantly impact the amount of this compound formed (Herraiz & Ough, 1993).
作用機序
Target of Action
The primary targets of 2-Acetyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid are currently unknown. This compound is a member of the class of beta-carbolines
Mode of Action
The specific interactions of this compound with its targets would result in changes in cellular processes .
Biochemical Pathways
Beta-carbolines are known to be involved in various biological processes, including neurotransmission and enzyme regulation . The specific effects of this compound on these pathways would depend on its interaction with its targets.
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
It is known that beta-carbolines can have various effects at the molecular and cellular level, including modulation of receptor activity and alteration of enzyme function .
特性
IUPAC Name |
2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-8-14-11(10-5-3-4-6-12(10)16-14)7-13(15(19)20)17(8)9(2)18/h3-6,8,13,16H,7H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXCHCJGSVTSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)

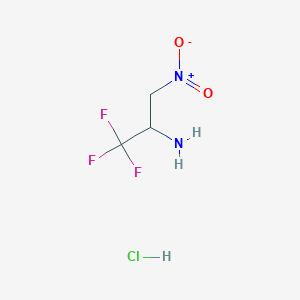
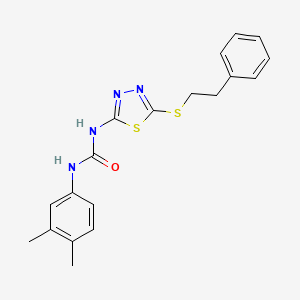
![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)
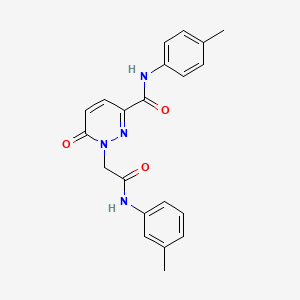
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)


![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
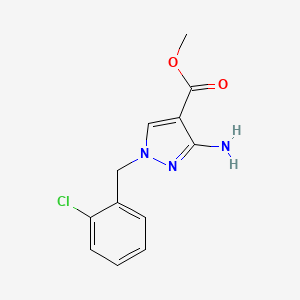
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)